sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate
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Overview
Description
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate is a compound that features an imidazole ring and an oxetane ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It is known for its broad range of chemical and biological properties . The oxetane ring is a four-membered cyclic ether, which is known for its strained ring structure and reactivity.
Preparation Methods
The synthesis of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can be achieved through various synthetic routes. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, and reactions involving alpha halo-ketones . The oxetane ring can be introduced through cyclization reactions involving appropriate precursors. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The imidazole ring is known for its amphoteric nature, allowing it to participate in both acidic and basic reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications due to the presence of both imidazole and oxetane rings. Imidazole-containing compounds are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The oxetane ring adds to the compound’s reactivity and potential for use in various chemical and biological studies.
Mechanism of Action
The mechanism of action of sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate involves interactions with molecular targets and pathways associated with its imidazole and oxetane components. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The oxetane ring’s strained structure can facilitate reactions with nucleophiles, further contributing to the compound’s reactivity.
Comparison with Similar Compounds
Sodium 2-[3-(1H-imidazol-1-yl)oxetan-3-yl]acetate can be compared with other imidazole-containing compounds such as clemizole, etonitazene, enviroxime, astemizole, omeprazole, pantoprazole, thiabendazole, nocodazole, metronidazole, nitroso-imidazole, megazol, azathioprine, dacarbazine, tinidazole, and ornidazole . These compounds share the imidazole ring but differ in their additional functional groups and overall structure, leading to unique properties and applications.
Properties
Molecular Formula |
C8H9N2NaO3 |
---|---|
Molecular Weight |
204.16 g/mol |
IUPAC Name |
sodium;2-(3-imidazol-1-yloxetan-3-yl)acetate |
InChI |
InChI=1S/C8H10N2O3.Na/c11-7(12)3-8(4-13-5-8)10-2-1-9-6-10;/h1-2,6H,3-5H2,(H,11,12);/q;+1/p-1 |
InChI Key |
BEWJITXQDYWJGT-UHFFFAOYSA-M |
Canonical SMILES |
C1C(CO1)(CC(=O)[O-])N2C=CN=C2.[Na+] |
Origin of Product |
United States |
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